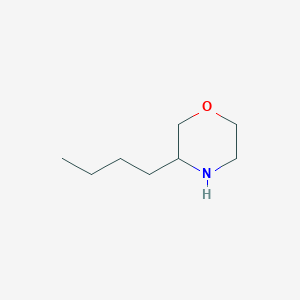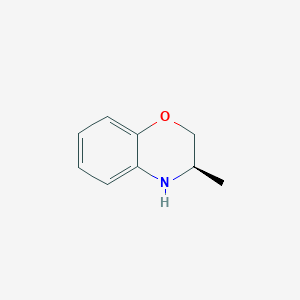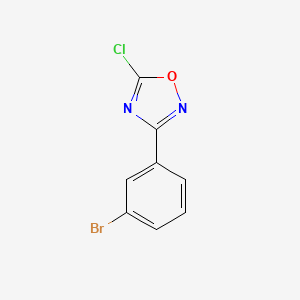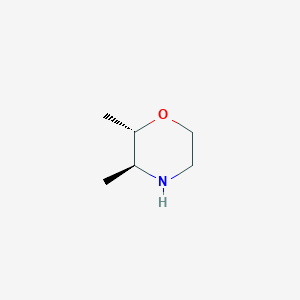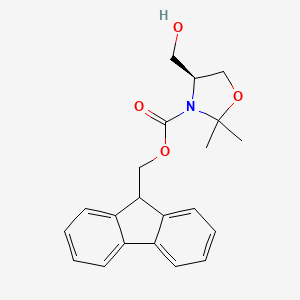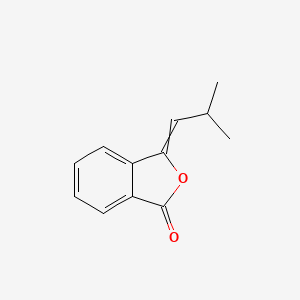
(E)-3-Isobutylidenephthalide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-Isobutylidenephthalide is an organic compound belonging to the class of phthalides Phthalides are known for their diverse biological activities and are often found in various natural products this compound is characterized by its unique structure, which includes a phthalide core with an isobutylidene substituent at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-Isobutylidenephthalide typically involves the condensation of phthalic anhydride with isobutyraldehyde under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired phthalide. The reaction conditions, such as temperature and pH, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the efficiency of the process. Catalysts such as Lewis acids or bases may be employed to enhance the reaction rate and selectivity. The use of advanced purification techniques, such as chromatography, ensures the isolation of high-purity this compound suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions: (E)-3-Isobutylidenephthalide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols or alkanes.
Substitution: The phthalide core can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalic acid derivatives, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
(E)-3-Isobutylidenephthalide has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in studying reaction mechanisms.
Biology: The compound exhibits various biological activities, such as antimicrobial and anti-inflammatory properties, making it a subject of interest in biological research.
Medicine: Due to its potential therapeutic effects, this compound is investigated for its use in developing new pharmaceuticals.
Industry: The compound is utilized in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of (E)-3-Isobutylidenephthalide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, its antimicrobial activity could be attributed to the inhibition of bacterial enzymes, while its anti-inflammatory effects might involve the suppression of pro-inflammatory cytokines. Detailed studies on the molecular targets and pathways are essential to fully understand the compound’s mechanism of action.
Comparación Con Compuestos Similares
(E)-3-Isobutylidenephthalide can be compared with other phthalides and related compounds to highlight its uniqueness. Similar compounds include:
3-Butylidenephthalide: Differing by the substituent at the 3-position, this compound has a butylidene group instead of an isobutylidene group.
3-Methylphthalide: This compound has a methyl group at the 3-position, resulting in different chemical and biological properties.
3-Isopropylidenephthalide: With an isopropylidene group at the 3-position, this compound exhibits distinct reactivity and applications.
The uniqueness of this compound lies in its specific substituent, which influences its chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
88542-70-5 |
|---|---|
Fórmula molecular |
C12H12O2 |
Peso molecular |
188.22 g/mol |
Nombre IUPAC |
(3E)-3-(2-methylpropylidene)-2-benzofuran-1-one |
InChI |
InChI=1S/C12H12O2/c1-8(2)7-11-9-5-3-4-6-10(9)12(13)14-11/h3-8H,1-2H3/b11-7+ |
Clave InChI |
LYSNVWBBICAAMS-YRNVUSSQSA-N |
SMILES isomérico |
CC(C)/C=C/1\C2=CC=CC=C2C(=O)O1 |
SMILES canónico |
CC(C)C=C1C2=CC=CC=C2C(=O)O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


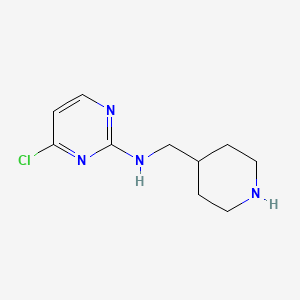
![N-[4-(1,3-Benzoxazol-2-yl)phenyl]prop-2-enamide](/img/structure/B8269846.png)
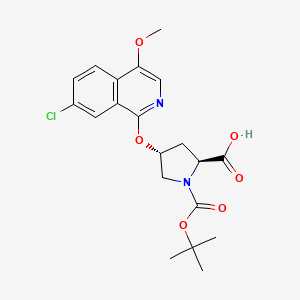
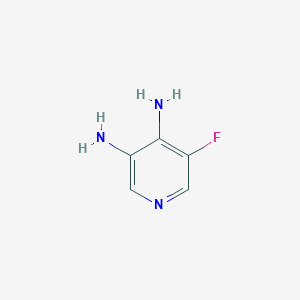
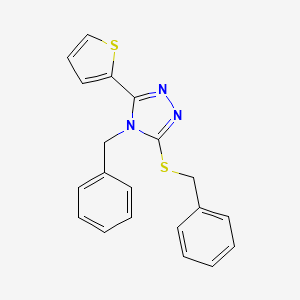
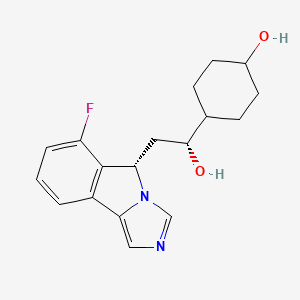
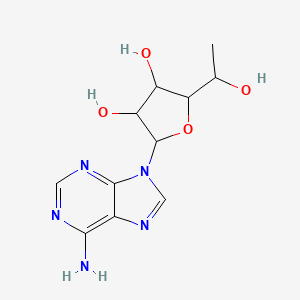
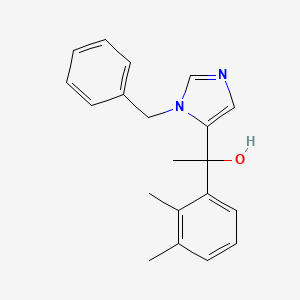
![Pyrrolo[3,4-b]-1,4-oxazine, octahydro-, cis-](/img/structure/B8269928.png)
